N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H16F3NO3S2 and its molecular weight is 379.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds with structural elements related to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. For instance, the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands demonstrate the intricate structural possibilities and reactivity of sulfonamide derivatives in forming supramolecular assemblies (R. Shankar et al., 2011). This research could offer insights into the potential for creating complex structures with applications in materials science and catalysis.
Pharmacological Intermediates
Compounds structurally similar to the compound of interest have been utilized as intermediates in the synthesis of pharmacologically active molecules. For example, N‐(4‐Amino‐2‐methoxyphenyl)acetamide is mentioned as an intermediate in the synthesis of an anticancer drug, highlighting the role of such compounds in the development of therapeutic agents (M. Robin et al., 2002). Although this does not directly relate to the exact compound , it underscores the significance of sulfonamide derivatives in medicinal chemistry.
Molecular Structures and Spectroscopic Characterization
Research on the molecular structures and spectroscopic characterization of compounds can provide foundational knowledge for understanding the chemical behavior and potential applications of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. Studies like the structural study of three nimesulide triazole derivatives examine the effects of substitution on supramolecular assembly, offering insights into how small changes in molecular structure can influence overall molecular properties and interactions (Tanusri Dey et al., 2015).
properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-22-14(12-6-7-23-9-12)8-19-24(20,21)10-11-2-4-13(5-3-11)15(16,17)18/h2-7,9,14,19H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOYGPYEUWBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.